Synthesis pathway for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Synthesis pathway for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
An In-Depth Technical Guide to the Proposed Synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Abstract
This technical guide outlines a proposed synthetic pathway for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid, a novel fluorinated adamantane derivative with potential applications in medicinal chemistry and materials science. Given the absence of a documented direct synthesis, this guide presents a rational, multi-step approach grounded in established organofluorine and adamantane chemistry. The proposed synthesis commences with the well-established preparation of adamantane-1-carboxylic acid, followed by regioselective functionalization at the C-3 position to introduce a reactive handle. The core of this proposed synthesis is the subsequent introduction of the 1,1,2,3,3,3-hexafluoropropyl moiety via a free-radical-mediated addition to hexafluoropropene. This document provides a detailed theoretical framework, step-by-step experimental protocols, and mechanistic insights for each proposed transformation, intended for an audience of researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Adamantane Derivatives
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic properties, which can enhance the metabolic stability and bioavailability of drug candidates.[1] Adamantane-containing drugs such as Amantadine, Rimantadine, and Memantine are well-established therapeutics.[2] The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of fluorinated adamantane derivatives is an area of active research, aiming to combine the advantageous properties of both the adamantane cage and fluorine.
The target molecule, 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid, is a bifunctional molecule featuring a carboxylic acid group at one bridgehead position and a hexafluoropropyl group at another. This structure makes it an intriguing building block for the development of new pharmaceuticals and advanced materials. The carboxylic acid provides a handle for further derivatization, such as amide bond formation, while the hexafluoropropyl group imparts significant lipophilicity and metabolic stability.
This guide proposes a feasible and logical synthetic route to this novel compound, leveraging known transformations and providing detailed protocols to facilitate its synthesis in a research setting.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A direct, single-step synthesis of the target molecule is not currently described in the scientific literature. Therefore, a multi-step approach is necessary. Our retrosynthetic analysis identifies a key intermediate, 3-bromoadamantane-1-carboxylic acid, which can be accessed from the commercially available adamantane-1-carboxylic acid. The crucial carbon-carbon bond formation between the adamantane cage and the hexafluoropropyl group is envisioned to occur via a radical addition reaction.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis is designed in three main stages:
-
Synthesis of Adamantane-1-carboxylic Acid: A well-documented carboxylation of adamantane.
-
Regioselective Bromination: Introduction of a bromine atom at the C-3 position of adamantane-1-carboxylic acid.
-
Radical-Mediated Hexafluoropropylation: The key step involving the addition of the adamantyl radical to hexafluoropropene.
Detailed Synthetic Pathway and Experimental Protocols
The overall proposed synthetic pathway is illustrated below:
Caption: Proposed three-stage synthesis of the target compound.
Stage 1: Synthesis of Adamantane-1-carboxylic Acid
The synthesis of the starting material, adamantane-1-carboxylic acid, is achieved via the Koch-Haaf reaction, a well-established method for the carboxylation of tertiary alkanes.[3]
Reaction: Adamantane → Adamantane-1-carboxylic acid
Mechanism: In the presence of a strong acid like sulfuric acid, formic acid generates a protonated carbon monoxide species (an acylium cation precursor). Adamantane is then protonated to form a tertiary adamantyl cation, which is subsequently attacked by the electrophilic carbon of the acylium species. The resulting acylium-adamantane adduct is then hydrolyzed to yield the carboxylic acid.
Experimental Protocol:
-
To a stirred mixture of 470 g of 96% sulfuric acid and 100 mL of carbon tetrachloride in a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 13.6 g (0.100 mole) of adamantane.
-
Cool the mixture to 15-20 °C in an ice bath and add 1 mL of 98% formic acid.
-
Add a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98-100% formic acid dropwise over 1-2 hours, maintaining the temperature between 15-25 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with three 100 mL portions of carbon tetrachloride.
-
Combine the organic layers and treat with 110 mL of 15N ammonium hydroxide to precipitate the ammonium salt of the product.
-
Collect the crystalline salt by filtration, wash with cold acetone, and then suspend it in 250 mL of water.
-
Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid.
-
Recrystallize the crude product from methanol/water to obtain pure adamantane-1-carboxylic acid.
| Parameter | Value | Reference |
| Typical Yield | 67-72% | [3] |
| Melting Point | 173-174 °C | [3] |
Stage 2: Synthesis of 3-Bromoadamantane-1-carboxylic Acid
This stage involves the regioselective bromination of adamantane-1-carboxylic acid at the C-3 bridgehead position. This is a known transformation that provides the key intermediate for the subsequent fluoroalkylation step.[4][5]
Reaction: Adamantane-1-carboxylic acid → 3-Bromoadamantane-1-carboxylic acid
Mechanism: The reaction proceeds via an electrophilic substitution mechanism on the adamantane cage. The Lewis acid catalyst, AlCl₃, polarizes the Br-Br bond, generating a potent electrophile that attacks the C-H bond at the 3-position, which is activated for hydride abstraction. The resulting adamantyl cation is then trapped by a bromide ion.
Experimental Protocol:
-
In a flask protected from moisture, slowly add adamantane-1-carboxylic acid to liquid bromine.
-
Under the action of anhydrous aluminum trichloride as a catalyst, stir and reflux the mixture at a temperature between -20°C and 10°C for 48 to 60 hours.[4]
-
Allow the reaction to proceed at 20°C to 30°C for an additional 5 hours.[4]
-
Carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromoadamantane-1-carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).[6]
| Parameter | Value | Reference |
| Melting Point | 146-150 °C | [7] |
| Molecular Weight | 259.14 g/mol | [7] |
Stage 3: Synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
This is the key and most challenging step of the proposed synthesis. We propose a free-radical addition of the 3-adamantylcarboxylic acid radical to hexafluoropropene. This approach is based on literature precedents for the radical addition of alkanes to hexafluoropropene.[1][8][9]
Reaction: 3-Bromoadamantane-1-carboxylic acid + Hexafluoropropene → 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Mechanism: The reaction is initiated by the generation of a tributyltin radical from tributyltin hydride and a radical initiator like AIBN. The tributyltin radical then abstracts the bromine atom from 3-bromoadamantane-1-carboxylic acid to form a tertiary adamantyl radical at the C-3 position. This adamantyl radical then adds to the double bond of hexafluoropropene. The resulting fluoroalkyl radical abstracts a hydrogen atom from tributyltin hydride to furnish the final product and regenerate the tributyltin radical, thus propagating the radical chain reaction.
Experimental Protocol (Proposed):
Note: This is a proposed protocol and may require optimization.
-
To a solution of 3-bromoadamantane-1-carboxylic acid (1.0 eq) in a suitable degassed solvent (e.g., benzene or toluene) in a high-pressure reaction vessel, add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Cool the vessel in a liquid nitrogen bath and evacuate the headspace.
-
Introduce hexafluoropropene (a low-boiling gas) into the vessel (a slight excess, e.g., 1.5 eq).
-
Seal the vessel and allow it to warm to room temperature, then heat to 80-90 °C for several hours with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and carefully vent any excess hexafluoropropene in a fume hood.
-
Dilute the reaction mixture with a solvent such as diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid.
Anticipated Challenges and Alternative Approaches:
-
The radical addition may result in a mixture of diastereomers due to the creation of a new stereocenter at the C-2 position of the propyl chain.
-
Polymerization of hexafluoropropene could be a side reaction.
-
An alternative approach could involve the conversion of 3-bromoadamantane-1-carboxylic acid (or its corresponding ester) to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a hexafluoropropyl electrophile. However, the formation and reactivity of such organometallic reagents can be challenging.
Characterization of the Final Product
The structure of the final product, 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid, should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of the adamantane cage protons and the single proton on the hexafluoropropyl chain.
-
¹³C NMR: To identify all carbon atoms in the molecule, including the characteristic signals of the adamantane cage, the carboxylic acid, and the carbons of the hexafluoropropyl group.
-
¹⁹F NMR: This will be crucial to confirm the structure of the hexafluoropropyl group, showing characteristic signals for the CF₃ and CF groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and support the proposed structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid functional group.
Conclusion
This technical guide presents a comprehensive and scientifically grounded proposal for the synthesis of the novel compound 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid. While the final, key step of hexafluoropropylation is based on a proposed radical-mediated reaction and will require experimental validation and optimization, the overall strategy is built upon well-established and reliable chemical transformations. The successful synthesis of this molecule would provide a valuable new building block for the development of advanced pharmaceuticals and materials, leveraging the unique and advantageous properties of both the adamantane scaffold and fluoroalkyl substituents.
References
-
Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Org. Synth.1964 , 44, 1. [Link]
- Google Patents. Method for synthesizing 3-amino-1-adamantanol. CN101747212B.
- Google Patents. Process for producing hydroxy adamantane carboxylic acid compounds. US9051256B1.
-
Fang, X.; Li, J.; Wang, C.-J. Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. J. Org. Chem.2014 , 79 (23), 11576–11583. [Link]
-
Chambers, R. D.; Fuss, R. W.; Spink, R. C. H.; Greenhall, M. P.; Kenwright, A. M.; Batsanov, A. S.; Howard, J. A. K. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene. J. Chem. Soc., Perkin Trans. 12000 , 1623-1638. [Link]
-
Asif, M. A Mini Review on Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Begue, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. Wiley. [Link]
-
ResearchGate. Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. [Link]
-
Khan Academy. Electrophilic aromatic substitution mechanism. [Link]
-
Wikipedia. Hexafluoropropylene. [Link]
-
Organic Chemistry Portal. Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition Reactions. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition To Carbonyls. [Link]
-
ResearchGate. Table 1 Free radical additions of cyclic alcohols to hexafluoropropene. [Link]
-
Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
-
YouTube. Electrophilic Aromatic Substitution (EAS Reactions). [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
-
YouTube. Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
-
ACS Publications. Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]
-
Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
Sci-Hub. ChemInform Abstract: Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 [chemicalbook.com]
- 7. 3-Bromoadamantane-1-carboxylic acid 97 21816-08-0 [sigmaaldrich.com]
- 8. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Sci-Hub. ChemInform Abstract: Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. / ChemInform, 2000 [sci-hub.jp]
